molecular formula C17H16ClN B1422941 Naphthalen-1-yl(phenyl)methanamine hydrochloride CAS No. 5267-53-8

Naphthalen-1-yl(phenyl)methanamine hydrochloride

Cat. No. B1422941
CAS RN: 5267-53-8
M. Wt: 269.8 g/mol
InChI Key: AAKZJNSNWIKDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Naphthalen-1-yl(phenyl)methanamine consists of a naphthalene ring attached to a phenyl ring through a methanamine group . The exact molecular structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Bone Formation Enhancement

  • Application : Enhancing bone formation rate, targeting the Wnt beta-catenin cellular messaging system.
  • Details : WAY-262611, a compound with a 2-aminopyrimidine template, showed promising results in increasing trabecular bone formation rate in rats.
  • Reference : (Pelletier et al., 2009).

Apoptosis Induction

  • Application : Inducing apoptosis in cancer cells.
  • Details : A series of (naphthalen-4-yl)(phenyl)methanones were found to be potent inducers of apoptosis in cancer cells.
  • Reference : (Jiang et al., 2008).

Photochemical Reactivity

  • Application : Investigating photochemical solvolyses and the formation of Friedel-Crafts products.
  • Details : Naphthyl cations showed specific photochemical behaviors leading to the formation of naphthyl ethers and phenylnaphthalene.
  • Reference : (Slegt et al., 2007).

Synthesis of Anticancer Agents

  • Application : Creating compounds for anticancer evaluation.
  • Details : Synthesis of various compounds like hydroxy pyrazole and hydroxy oxazole for potential use as anticancer agents.
  • Reference : (Gouhar & Raafat, 2015).

Development of Polyamides

  • Application : Producing thermally stable polyamides.
  • Details : Synthesis of novel polyamides with good solubility and thermal stability, indicating potential applications in material science.
  • Reference : (Mehdipour-Ataei et al., 2005).

Synthesis of Antidepressant Sertraline

  • Application : Novel industrial synthesis of an effective antidepressant.
  • Details : A more advantageous process for producing sertraline hydrochloride, an antidepressant, was developed.
  • Reference : (Vukics et al., 2002).

properties

IUPAC Name

naphthalen-1-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N.ClH/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16;/h1-12,17H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKZJNSNWIKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl(phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-1-yl(phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Naphthalen-1-yl(phenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Naphthalen-1-yl(phenyl)methanamine hydrochloride
Reactant of Route 4
Naphthalen-1-yl(phenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Naphthalen-1-yl(phenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Naphthalen-1-yl(phenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.